molecular formula C17H15FN2O4 B2734784 2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034351-56-7

2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

Cat. No.: B2734784
CAS No.: 2034351-56-7
M. Wt: 330.315
InChI Key: KMBQFPUEEZHFTL-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a complex organic compound featuring a fluorophenoxy group and a furo[2,3-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Construction of the Furo[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate oxidizing agent.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the furo[2,3-c]pyridine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furo[2,3-c]pyridine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the furo[2,3-c]pyridine ring, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may serve as a probe to study various biochemical pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the furo[2,3-c]pyridine moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties. Its combination of a fluorophenoxy group with a furo[2,3-c]pyridine core is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4/c18-13-1-3-14(4-2-13)24-11-15(21)19-7-9-20-8-5-12-6-10-23-16(12)17(20)22/h1-6,8,10H,7,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBQFPUEEZHFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCN2C=CC3=C(C2=O)OC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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